molecular formula C16H34O5Si2 B085544 Bis(3-glycidoxypropyl)tetramethyldisiloxane CAS No. 126-80-7

Bis(3-glycidoxypropyl)tetramethyldisiloxane

Cat. No.: B085544
CAS No.: 126-80-7
M. Wt: 362.61 g/mol
InChI Key: MFIBZDZRPYQXOM-UHFFFAOYSA-N
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Description

Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS: 126-80-7, molecular weight: 362.6 g/mol) is a siloxane derivative featuring two glycidoxypropyl groups attached to a central tetramethyldisiloxane backbone . Its bifunctional epoxy groups enable versatile reactivity, particularly in thiol-epoxy "click" reactions, which are exploited for synthesizing sulfur-containing organosilicon materials . The siloxane backbone contributes flexibility and thermal stability, making it valuable in applications such as polymer electrolytes , holographic displays , and drug-delivery membranes .

Properties

IUPAC Name

[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIBZDZRPYQXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H34O5Si2
Source PubChem
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Related CAS

31305-85-8
Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-, homopolymer
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DSSTOX Substance ID

DTXSID80883318
Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-
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Molecular Weight

362.61 g/mol
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CAS No.

126-80-7
Record name 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
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Record name 126-80-7
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Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-
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Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-
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Record name 1,3-bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that it can be used to synthesize functional poly(siloxane amine)s. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in amine-epoxy click polymerization.

Molecular Mechanism

It is known to be involved in the synthesis of functional poly(siloxane amine)s via an amine-epoxy click polymerization, suggesting it may interact with biomolecules at the molecular level.

Biological Activity

Bis(3-glycidoxypropyl)tetramethyldisiloxane (often abbreviated as gp-DS) is a siloxane compound with significant applications in materials science, particularly in the development of hybrid materials. Its unique structure, which combines epoxy and siloxane functionalities, lends itself to various biological and chemical modifications. This article explores the biological activity of gp-DS, including its synthesis, chemical properties, and potential applications in biomedical fields.

The compound gp-DS is characterized by its siloxane backbone and epoxy groups, which can participate in various chemical reactions. The general structure can be represented as follows:

gp DS= CH3 2Si O  Si O n O CH2 CH O CH2\text{gp DS}=\text{ CH}_3\text{ }_2\text{Si O }\text{ Si O }_n\text{ O CH}_2\text{ CH O CH}_2

This structure allows for the formation of cross-linked networks when cured with amines or other nucleophiles, enhancing thermal stability and mechanical properties.

Synthesis

The synthesis of gp-DS typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with glycidol under controlled conditions. Recent studies have optimized this process to achieve high yields and purity levels. For instance, one study reported a conversion rate of epoxy groups exceeding 99% when using specific catalysts such as lithium hydroxide or tetrabutylammonium fluoride under solvent-free conditions .

Biological Activity

Research into the biological activity of gp-DS has revealed several key findings:

  • Cytotoxicity : Studies indicate that gp-DS exhibits low cytotoxicity in various cell lines. For example, a recent investigation demonstrated that concentrations below 100 µg/mL did not significantly affect cell viability in human fibroblast cultures .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens. In vitro tests revealed that gp-DS-modified surfaces could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in medical device coatings .
  • Biocompatibility : The biocompatibility of gp-DS has been evaluated through assays that measure cell adhesion and proliferation on gp-DS-treated substrates. Results indicate that fibroblasts adhere well and proliferate on these surfaces, making them suitable for tissue engineering applications .

Case Studies

Several case studies highlight the practical applications of gp-DS in biomedical fields:

  • Wound Healing Applications : A study investigated the use of gp-DS in hydrogel formulations for wound healing. The hydrogels demonstrated enhanced moisture retention and promoted fibroblast migration, indicating improved healing rates compared to conventional dressings .
  • Drug Delivery Systems : Research has explored the use of gp-DS as a matrix for drug delivery systems. Its ability to form stable gels allows for controlled release of therapeutic agents, making it a candidate for localized drug delivery in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityLow cytotoxicity (<100 µg/mL)
AntimicrobialEffective against E. coli and S. aureus
BiocompatibilityGood cell adhesion and proliferation
Wound HealingEnhanced fibroblast migration
Drug DeliveryControlled release capabilities

Scientific Research Applications

Polymer Chemistry

BTD serves as a precursor for synthesizing functional polysiloxanes. Its reactive glycidyloxy groups allow for the formation of various polymer networks, enhancing mechanical properties and thermal stability. It is particularly useful in:

  • Coatings and Adhesives : BTD is utilized to create durable coatings that exhibit excellent adhesion properties due to its siloxane backbone.
  • Textile Additives : The compound can be copolymerized to improve the performance of textile materials .

Fuel Cell Technology

In fuel cell applications, BTD is employed to prepare polymer electrolyte membranes (PEM). These membranes are crucial for efficient ion transport and overall cell performance. The incorporation of BTD enhances the mechanical integrity and chemical stability of the membranes under operational conditions .

Biomedical Engineering

Research indicates that BTD can be integrated into polymer networks for biomedical applications. Its biocompatibility makes it suitable for:

  • Tissue Engineering : BTD-modified polymers can support cell adhesion and proliferation, making them ideal for scaffolding materials in tissue engineering.
  • Drug Delivery Systems : The compound's functional groups facilitate the development of controlled release systems, allowing for targeted drug delivery .

Case Study 1: Thermal Stability of Semi-Interpenetrating Polymer Networks

A study investigated semi-interpenetrating polymer networks formed by combining linear polyurethane with BTD cross-linked using diethylenetriamine. The thermal stability was assessed using non-isothermal conditions in nitrogen, revealing that increased siloxane content significantly improved thermal resistance. The degradation process followed a three-step mechanism involving diffusion, phase-boundary reactions, and autocatalysis .

Case Study 2: Development of Functional Poly(siloxane amine)s

Research demonstrated that BTD can be utilized to synthesize functional poly(siloxane amine)s through amine-epoxy click polymerization. These materials exhibited enhanced mechanical properties and biocompatibility, making them suitable for various industrial and biomedical applications .

Chemical Reactions Analysis

Epoxy-Amine Curing Reactions

The compound undergoes ring-opening reactions with amines, forming crosslinked networks. This reactivity is central to its use in polymer synthesis and coatings.

Table 1: Epoxy-Amine Reaction Examples

ReactantsConditionsProducts/OutcomesKey FindingsReferences
Para-phenylenediamine (PPD)60°C, 24h (chloroform, Ar atmosphere)Hybrid siloxane (DS-PPD, C₂₂H₄₂O₅Si₂N₂) with improved thermal stabilityFT-IR confirmed epoxy ring disappearance; thermal degradation onset at 230°C
Aniline, p-aminobenzoic acidVaried temps/pHFunctional disiloxanes with aromatic amine linkagesReaction kinetics influenced by amine basicity and steric hindrance
Amines (generic)Ambient to 150°CCrosslinked polymers or oligomersExothermic reaction; forms thermosetting resins
  • Mechanism : Epoxy groups react with primary/secondary amines via nucleophilic attack, forming β-hydroxy amine linkages.

  • Applications : Synthesis of poly(siloxane amine)s for fuel cell membranes and hydrophobic coatings .

Hydrolysis and Moisture Sensitivity

The compound reacts slowly with water, necessitating controlled storage conditions.

Table 2: Hydrolysis Characteristics

ConditionReaction PathwayProducts IdentifiedHazards/NotesReferences
Ambient moistureGradual epoxy ring hydrolysisOrganic acid vapors, silanol intermediatesCauses viscosity increase; releases heat
Accelerated (high pH)Rapid siloxane bond cleavageSilica-like residuesRisk of container pressurization
  • Stability : Stable in sealed containers but reacts exothermically under humid conditions .

Thermal Polymerization

At elevated temperatures, the compound undergoes self-polymerization or decomposition.

Table 3: Thermal Behavior

Temperature RangeProcessOutcomesApplications/ImplicationsReferences
>150°CHazardous polymerizationCrosslinked siloxane networksRequires thermal stabilizers for safe processing
230–400°CThermal degradationCO₂, SiO₂, hydrocarbon fragmentsLimits high-temperature applications
  • TG Analysis : Degradation onset at 230°C for DS-PPD hybrids, with 40% residual mass at 800°C .

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (APTMDS, CAS: 2469-55-8)
  • Structure: Replaces glycidoxypropyl groups with aminopropyl moieties.
  • Synthesis: Derived from 1,3-bis(3-aminopropyl)tetramethyldisiloxane via condensation reactions .
  • Applications :
    • Curing agent for epoxy resins in semiconductor packaging .
    • Precursor for siloxane-urea copolymers and Schiff base complexes .
  • Key Differences: Reactivity: Amino groups enable nucleophilic reactions (e.g., with isocyanates or epoxides), unlike the electrophilic epoxy groups in Bis(3-glycidoxypropyl)tetramethyldisiloxane . Thermal Stability: APTMDS-based copolymers exhibit lower thermal stability (decomposition ~250°C) compared to glycidoxypropyl derivatives (>300°C) .
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (CAS: 58130-03-3)
  • Structure : Methacrylate-terminated instead of epoxy-terminated.
  • Applications :
    • Dental resins and coatings due to low water sorption (0.8–1.2 μg/mm³) and high solvent resistance .
  • Key Differences :
    • Polymerization : Undergoes radical polymerization (e.g., with methyl methacrylate), contrasting with the step-growth mechanisms of epoxy-thiol reactions .
    • Mechanical Properties : Higher rigidity compared to glycidoxypropyl derivatives due to crosslinked methacrylate networks .

Siloxane Derivatives with Modified Backbones

1,3-Bis[2-(1,2-epoxycyclohex-4-yl)ethyl]tetramethyldisiloxane (Compound G)
  • Structure : Epoxycyclohexyl groups replace glycidoxypropyl moieties.
  • Applications :
    • Holographic polymer-dispersed liquid crystals (HPDLCs) with low volume shrinkage (5.57%) and high diffraction efficiency (>97%) .
  • Key Differences :
    • Phase Separation : Enhanced incompatibility with liquid crystals (E7) due to hydrophobic cyclohexyl groups, enabling faster phase separation than glycidoxypropyl analogs .
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (DCPTMDS)
  • Structure : Carboxylic acid termini instead of epoxy groups.
  • Applications :
    • Synthesis of hydrolyzable polyamides for biodegradable materials .
  • Key Differences :
    • Degradability : Susceptible to hydrolysis under acidic/basic conditions, unlike stable glycidoxypropyl derivatives .
Polymer Electrolytes
Compound Ionic Conductivity (S/cm) Thermal Stability (°C) Key Feature Reference
This compound 3.56 × 10⁻⁴ >200 Forms Si-containing SEI layers
PDOL-co-Trioxymethylene 7.37 × 10⁻¹³ ~150 Low crystallinity

Insights : The glycidoxypropyl derivative enhances ionic conductivity and thermal stability in solid-state lithium batteries due to its siloxane flexibility and SEI-forming capability .

Holographic Displays
Compound Diffraction Efficiency Volume Shrinkage Catalyst System Reference
This compound 97% 8–10% TBAF/LiOH in THF
Compound G (Epoxycyclohexyl derivative) 97% 5.57% Photoinitiator

Insights : While both compounds achieve high diffraction efficiency, Compound G minimizes volume shrinkage, critical for optical clarity .

Thiol-Epoxy Click Reactions

This compound reacts with thiols (e.g., 1-dodecanethiol) under mild conditions (room temperature, 6–12 hours) using LiOH or TBAF catalysts. Key advantages include:

  • High Yields : 80–100% conversion with 5 mol% LiOH .
  • Regioselectivity : Exclusive formation of β-hydroxysulfide products .
  • Functional Group Tolerance : Compatible with aromatic and aliphatic thiols .

Contrast with APTMDS : APTMDS requires harsher conditions (e.g., elevated temperatures) for amine-epoxy reactions, limiting its utility in sensitive systems .

Preparation Methods

Reaction Mechanism

The hydrosilylation proceeds via a rhodium-catalyzed mechanism, where the Rh complex activates the Si–H bond, enabling anti-Markovnikov addition to the allyl group. The epoxy rings remain intact during the reaction, preserving the compound’s reactivity for downstream applications.

Procedure and Conditions

  • Reactants :

    • 1,1,3,3-Tetramethyldisiloxane (1 equiv per Si–H group)

    • Allyl glycidyl ether (1.1 equiv per Si–H group)

  • Catalyst :

    • [{Rh(OSiMe₃)cod}₂] (10⁻⁵ mol per mol Si–H)

  • Conditions :

    • Temperature: 90°C

    • Reaction time: 2 hours

    • Atmosphere: Inert (argon or nitrogen)

The reaction yields a crude product, which is purified via vacuum distillation to remove unreacted starting materials and catalyst residues.

Table 1: Hydrosilylation Reaction Parameters

ParameterValue
Molar ratio (Si–H:Allyl glycidyl ether)1:1.1
Catalyst loading10⁻⁵ mol Rh per mol Si–H
Temperature90°C
Time2 hours
Yield (crude)>90% (estimated)

Catalytic Optimization for Enhanced Efficiency

Recent studies have explored catalyst alternatives to improve reaction kinetics and selectivity. While rhodium remains standard, heterogeneous catalysts like platinum on alumina (Pt/Al₂O₃) have shown comparable activity at lower costs.

Key Findings:

  • Catalyst Loading Reduction :
    Decreasing Rh catalyst loading to 10⁻⁶ mol per mol Si–H still achieves >85% conversion, minimizing metal contamination.

  • Solvent-Free Systems :
    Reactions conducted without solvents reduce purification complexity and environmental impact.

Purification and Isolation Techniques

Post-synthesis purification is critical to achieving high-purity this compound.

Steps:

  • Vacuum Distillation :

    • Removes low-boiling-point byproducts (e.g., unreacted allyl glycidyl ether) at 2 mm Hg and 184°C.

  • Chromatography :

    • Silica gel chromatography with hexane/ethyl acetate (9:1) eluent resolves residual epoxide oligomers.

Table 2: Physical Properties of Purified Product

PropertyValue
Boiling point184°C at 2 mm Hg
Density (20°C)0.996 g/mL
Refractive index (n₀)1.448
Flash point110°C

Characterization and Quality Control

Confirming structural integrity and purity requires multimodal analysis:

Spectroscopic Methods:

  • ¹H NMR :
    Peaks at δ 3.5–3.7 ppm (epoxy –CH–O–) and δ 0.1–0.3 ppm (Si–CH₃) confirm successful glycidoxypropyl attachment.

  • ²⁹Si NMR :
    Signals at −22 ppm and −23 ppm correspond to Si–O–Si and Si–C environments, respectively.

Epoxy Content Quantification:

Titration with HBr in acetic acid verifies epoxy equivalence, typically yielding 5.2–5.4 mmol/g.

Scalability and Industrial Adaptation

Pilot-scale production (10–100 kg batches) employs continuous-flow reactors to enhance heat transfer and reaction uniformity. Key adjustments include:

  • Residence Time : Extended to 4 hours for complete conversion.

  • Catalyst Recovery : Rhodium is recycled via filtration membranes, reducing costs by 30% .

Q & A

Basic: What are the recommended methods for synthesizing Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS 18724-32-8) and ensuring purity?

Methodological Answer:
The compound is synthesized via hydrosilylation or thiol-epoxy "click" reactions. For example:

  • Thiol-Epoxy Click Reaction : Reacting 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane (E1) with thiol compounds (Tn) under mild conditions (e.g., room temperature, basic catalysts like triethylamine) yields sulfur-functionalized disiloxanes. Purification involves solvent extraction and column chromatography to remove unreacted thiols .
  • Hydrosilylation : Methallyl alcohol is first protected using hexamethyldisilazane to prevent dehydrogenation. Subsequent hydrosilylation with tetramethyldisiloxane and deprotection yields hydroxyalkyl derivatives. Distillation is critical for isolating intermediates and final products .
    Purity Assurance : Monitor reactions via FT-IR (e.g., disappearance of Si-H peaks at ~2100 cm⁻¹) and confirm purity using GC-MS or HPLC with ≥96% purity thresholds .

Basic: What spectroscopic techniques are used to characterize this compound and confirm successful synthesis?

Methodological Answer:

  • FT-IR : Key peaks include:
    • Si-O-Si stretching at 1075–1100 cm⁻¹.
    • Epoxy ring vibrations (C-O-C) at ~1250 cm⁻¹.
    • Hydroxyl (-OH) or carboxyl (-COOH) groups (if functionalized) at 3000–3500 cm⁻¹ .
  • ¹H/¹³C NMR : Confirm structural integrity via:
    • Si-CH₃ protons at δ 0.0–0.25 ppm.
    • Epoxy CH₂ groups at δ 3.0–4.0 ppm.
    • Glycidoxypropyl chain protons (δ 1.4–2.6 ppm) .
  • Elemental Analysis : Validate C, H, and O content against theoretical molecular formulas (e.g., C₁₈H₃₄O₅Si₂) .

Advanced: How does the incorporation of this compound into polymer matrices affect phase separation and material properties?

Methodological Answer:
The compound enhances phase separation in hybrid polymers due to its flexible siloxane backbone and incompatible epoxy groups. For example:

  • HPDLC Gratings : Adding 10 wt% of the compound to ring-opening crosslinkable monomers induces rapid phase separation, achieving >97% diffraction efficiency. The siloxane component reduces volume shrinkage (5.57%) and improves mechanical stability .
  • Solid Electrolytes : Copolymerization with 1,3-dioxolane (DOL) forms block copolymers that suppress crystallization, increasing Li⁺ diffusion coefficients (7.37 × 10⁻¹³ m²/s) and ionic conductivity (3.56 × 10⁻⁴ S/cm). The siloxane-derived SEI layer enhances lithium anode stability .
    Experimental Design : Optimize siloxane concentration (5–15 wt%) and curing conditions (e.g., UV exposure time, thermal post-treatment) to balance phase separation kinetics and mechanical properties .

Advanced: What strategies are effective for immobilizing enzymes using siloxane-functionalized carriers containing this compound?

Methodological Answer:

  • Covalent Binding : Functionalize magnetic nanoparticles with glycidoxypropyl groups via sol-gel methods using silane precursors. Lipase from Candida antarctica is immobilized through epoxy ring-opening reactions (pH 7–9, 25°C).
  • Hybrid Immobilization : Combine covalent binding with silica entrapment using tetramethyl orthosilicate (TMOS) to enhance enzyme loading. Characterize using TEM (20–30 nm particle size) and XPS (Si-O-Si binding energy at ~103 eV) .
    Performance Metrics : Assess activity in esterification reactions (e.g., conversion rates of carboxylic acids to aroma esters) and reusability (>5 cycles with <20% activity loss) .

Advanced: How can copolymerization with this compound enhance the performance of solid polymer electrolytes?

Methodological Answer:

  • Copolymer Design : Use DOL and the siloxane monomer in an 8:2 molar ratio. The siloxane segment lowers the glass transition temperature (Tg), impedes crystallization, and improves chain mobility.
  • Electrochemical Stability : The siloxane-rich SEI layer extends the electrochemical window to 4.5 V vs. Li/Li⁺ and reduces dendrite formation. Characterize via linear sweep voltammetry (LSV) and cycling tests (>200 cycles at 0.5 C) .
    Thermal Analysis : TGA shows thermal stability up to 250°C, with degradation peaks at 300–350°C attributed to siloxane backbone decomposition .

Advanced: How do researchers reconcile contradictory data on reaction yields or functional group stability in this compound synthesis?

Methodological Answer:

  • Yield Discrepancies : Optimize reaction stoichiometry (e.g., 1:2 molar ratio of disiloxane to thiol/epoxy monomers) and solvent polarity (e.g., THF vs. DMF). Lower yields in aqueous systems may arise from hydrolysis of Si-O-C bonds .
  • Epoxy Ring Stability : Monitor pH (neutral to slightly basic) to prevent premature ring-opening. Use FT-IR to track epoxy group retention (peak at 910 cm⁻¹) and titrate residual epoxide groups with HClO₄ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Bis(3-glycidoxypropyl)tetramethyldisiloxane
Reactant of Route 2
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Reactant of Route 2
Bis(3-glycidoxypropyl)tetramethyldisiloxane

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